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molecular formula C15H15NO2 B8703442 N-[(2-methoxyphenyl)methyl]benzamide

N-[(2-methoxyphenyl)methyl]benzamide

Cat. No. B8703442
M. Wt: 241.28 g/mol
InChI Key: LDAIHXNJCQYIPO-UHFFFAOYSA-N
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Patent
US08530506B2

Procedure details

To a mixture of o-methoxybenzylamine (20.0 g, 0.146 mol), tetrahydrofuran (124 mL) and triethylamine (15.6 g, 0.154 mol) was added dropwise benzoyl chloride (20.5 g, 0.146 mol) at −9-0° C., and the dropping funnel was washed with THF (10 mL). Under a nitrogen atmosphere, the reaction mixture was gradually warmed to about 16° C. During warming, THF (total 51 ml) was appropriately added to stir the content. The reaction was confirmed by TLC (eluent: hexane/ethyl acetate (1:1)). The reaction mixture was stirred at about 16° C. for 10 hr, and cooled to 5° C. Water (44 ml) was added thereto, and the mixture was extracted three times with ethyl acetate (120 mL, 40 mL, 40 mL). The combined organic layers were washed successively with 10% hydrochloric acid (40 mL), saturated aqueous sodium hydrogen carbonate solution (40 mL), water (40 mL) and saturated brine (44 mL), and dried over magnesium sulfate (20 g), and the solvent was evaporated under reduced pressure at 40° C. or lower. Ethyl acetate was added to the residue (content 74 g), and the solid was dissolved with heating to 60° C. The solution was gradually cooled to 6° C., the precipitated crystals were collected by filtration, washed with cold ethyl acetate (10 mL), and dried under reduced pressure at 40° C. or lower to give N-benzoyl-2-methoxybenzylamine (30.7 g, 87.1%) as white crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
124 mL
Type
solvent
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][NH2:6].C(N(CC)CC)C.[C:18](Cl)(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>O1CCCC1>[C:18]([NH:6][CH2:5][C:4]1[CH:7]=[CH:8][CH:9]=[CH:10][C:3]=1[O:2][CH3:1])(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC1=C(CN)C=CC=C1
Name
Quantity
15.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
124 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
16 °C
Stirring
Type
CUSTOM
Details
to stir the content
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the dropping funnel was washed with THF (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
During warming
ADDITION
Type
ADDITION
Details
THF (total 51 ml) was appropriately added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at about 16° C. for 10 hr
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C
ADDITION
Type
ADDITION
Details
Water (44 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with ethyl acetate (120 mL, 40 mL, 40 mL)
WASH
Type
WASH
Details
The combined organic layers were washed successively with 10% hydrochloric acid (40 mL), saturated aqueous sodium hydrogen carbonate solution (40 mL), water (40 mL) and saturated brine (44 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate (20 g)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure at 40° C.
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the residue (content 74 g)
DISSOLUTION
Type
DISSOLUTION
Details
the solid was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
with heating to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was gradually cooled to 6° C.
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with cold ethyl acetate (10 mL)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 40° C.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NCC1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 30.7 g
YIELD: PERCENTYIELD 87.1%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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